molecular formula C7H11ClO2 B13812105 2,4-Heptanedione, 1-chloro-

2,4-Heptanedione, 1-chloro-

Cat. No.: B13812105
M. Wt: 162.61 g/mol
InChI Key: DDOQAONIDMZOIL-UHFFFAOYSA-N
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Description

2,4-Heptanedione, 1-chloro- is an organic compound with the molecular formula C7H11ClO2 It is a derivative of 2,4-heptanedione, where one of the hydrogen atoms is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Heptanedione, 1-chloro- can be achieved through several methods. One common approach involves the chlorination of 2,4-heptanedione. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of 2,4-Heptanedione, 1-chloro- may involve continuous flow processes to ensure high yield and purity. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-Heptanedione, 1-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of amides, esters, or ethers.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

2,4-Heptanedione, 1-chloro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Heptanedione, 1-chloro- involves its interaction with various molecular targets. The chlorine atom can act as a leaving group, facilitating nucleophilic substitution reactions. Additionally, the compound’s carbonyl groups can participate in various chemical transformations, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Heptanedione, 1-chloro- is unique due to the presence of the chlorine atom, which imparts distinct reactivity and chemical properties. This substitution can enhance its utility in various synthetic applications and provide different pathways for chemical transformations compared to its non-chlorinated counterparts .

Properties

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

1-chloroheptane-2,4-dione

InChI

InChI=1S/C7H11ClO2/c1-2-3-6(9)4-7(10)5-8/h2-5H2,1H3

InChI Key

DDOQAONIDMZOIL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)CCl

Origin of Product

United States

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